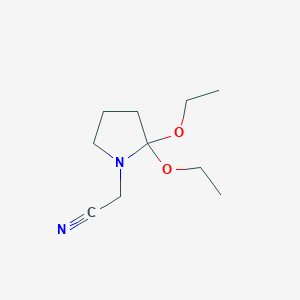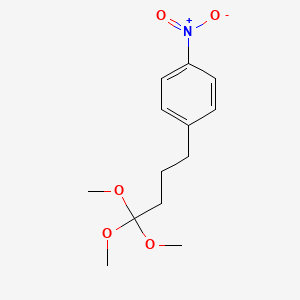
(1-Bromo-2-methylpropan-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-methylpropan-2-yl)cyanamide is an organic compound with the molecular formula C5H9BrN2. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a (1-bromo-2-methylpropan-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyanamide typically involves the bromination of 2-methylpropan-2-yl cyanamide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include (2-methylpropan-2-yl)cyanamide derivatives with different substituents replacing the bromine atom.
Reduction: Products include (2-methylpropan-2-yl)amine and other reduced forms.
Oxidation: Products include oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
(1-Bromo-2-methylpropan-2-yl)cyanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The cyanamide group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromo-2-methylpropan-2-yl)amine: Similar structure but with an amine group instead of cyanamide.
(1-Bromo-2-methylpropan-2-yl)alcohol: Contains a hydroxyl group instead of cyanamide.
(1-Bromo-2-methylpropan-2-yl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyanamide is unique due to the presence of both a bromine atom and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
| 90304-06-6 | |
Formule moléculaire |
C5H9BrN2 |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
(1-bromo-2-methylpropan-2-yl)cyanamide |
InChI |
InChI=1S/C5H9BrN2/c1-5(2,3-6)8-4-7/h8H,3H2,1-2H3 |
Clé InChI |
DQULZESTGNWKML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







